An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dichlorobenzamidyl Guanidine-13C2
An In-depth Technical Guide on the Core Chemical Properties of 2,3-Dichlorobenzamidyl Guanidine-13C2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific chemical properties, experimental protocols, and biological activities of 2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled counterpart, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, is extremely limited. This guide provides the available data for the specified compound and supplements it with information on structurally related compounds to offer a representative understanding of this chemical class. All information pertaining to analogous compounds is clearly marked as such.
Core Chemical Properties
2,3-Dichlorobenzamidyl Guanidine-13C2 is the isotopically labeled form of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, containing two Carbon-13 atoms. Such labeled compounds are primarily used as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry. The core chemical properties are based on its unlabeled form.
Table 1: Chemical and Physical Properties of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide
| Property | Value | Source |
| Molecular Formula | C₈H₈Cl₂N₄O | Pharmaffiliates |
| Molecular Weight | 247.08 g/mol | Pharmaffiliates |
| CAS Number | 887354-37-2 | Pharmaffiliates |
| Synonyms | 2,3-Dichlorobenzoic acid 2-(aminoiminomethyl)hydrazide | Pharmaffiliates |
Note on the Labeled Compound: The molecular weight of 2,3-Dichlorobenzamidyl Guanidine-13C2 will be slightly higher than the unlabeled compound due to the two ¹³C atoms.
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide is not available in the reviewed literature. However, a general and plausible synthetic route can be proposed based on the synthesis of structurally similar benzoylhydrazine-carboxamide derivatives. A common method involves the reaction of a benzohydrazide (B10538) with a source of the guanidine (B92328) group.
Proposed General Synthesis Workflow
The synthesis would likely proceed in two main steps:
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Formation of 2,3-dichlorobenzohydrazide (B1334444) from 2,3-dichlorobenzoic acid or its corresponding acyl chloride.
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Reaction of the resulting hydrazide with a guanylating agent to form the final product.
Representative Experimental Protocol for a Structurally Similar Compound
The following is a representative protocol adapted from the synthesis of N-alkyl-2-benzoylhydrazine-1-carboxamides and should be considered a general guideline. This is not a validated protocol for the synthesis of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide.
Materials:
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2,3-Dichlorobenzohydrazide
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S-Methylisothiourea sulfate (B86663) (or other suitable guanylating agent)
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A suitable base (e.g., triethylamine (B128534) or sodium hydroxide)
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A suitable solvent (e.g., ethanol (B145695) or dimethylformamide)
Procedure:
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Dissolve 2,3-dichlorobenzohydrazide in the chosen solvent.
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Add the guanylating agent and the base to the reaction mixture.
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Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent may be removed under reduced pressure, and the residue purified.
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Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.
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The final product should be characterized by analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or the mechanism of action of 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide. Therefore, no signaling pathway diagrams can be provided.
However, studies on other substituted benzoylhydrazine derivatives suggest a range of potential biological activities for this class of compounds. It is crucial to note that the specific activity is highly dependent on the substitution pattern of the molecule.
Potential Biological Activities of Structurally Related Compounds
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Anticancer Activity: Certain benzoyl hydrazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
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Antimicrobial Activity: The hydrazone moiety is a common feature in compounds with antibacterial and antifungal properties.[1]
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Enzyme Inhibition: A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that these compounds can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]
Table 2: Representative Biological Activity of Structurally Related Benzoylhydrazine-Carboxamides
| Compound Class | Biological Activity | Experimental Method | Reference |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl] hydrazine-1-carboxamides | Acetylcholinesterase and Butyrylcholinesterase Inhibition | Ellman's spectrophotometric method | [2][3] |
| Various Benzoyl Hydrazide Derivatives | Antimicrobial and Antioxidant Activities | Minimum inhibitory concentration (MIC) method |
Representative Experimental Protocol for Enzyme Inhibition Assay (Ellman's Method)
This protocol is provided as an example of how the biological activity of such a compound might be assessed and is based on the evaluation of cholinesterase inhibitors.[2][3]
Objective: To determine the in vitro inhibitory activity of a test compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
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Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
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Acetylthiocholine iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) as substrates
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5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate (B84403) buffer (pH 8.0)
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Test compound dissolved in a suitable solvent (e.g., DMSO)
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Microplate reader
Procedure:
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Prepare solutions of the enzymes, substrates, and DTNB in the phosphate buffer.
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In a 96-well plate, add the enzyme solution, DTNB solution, buffer, and the test compound at various concentrations.
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Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
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Initiate the reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).
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Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine (B1204863) with DTNB at a wavelength of 412 nm over time.
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The rate of reaction is proportional to the enzyme activity.
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Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
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Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
2,3-Dichlorobenzamidyl Guanidine-13C2 and its unlabeled form, 2-(2,3-Dichlorobenzoyl)hydrazine-1-carboximidamide, are compounds for which there is a significant lack of detailed, publicly available scientific data. While basic chemical identifiers are known, their synthesis, experimental characterization, and biological activities have not been reported in the literature. By examining structurally related compounds, we can propose potential synthetic routes and hypothesize about possible biological activities, such as enzyme inhibition or antimicrobial effects. However, any such properties would need to be confirmed through empirical testing. This guide serves to consolidate the available information and provide a framework for future research on this specific molecule.
